3-(2-bromoethyl)-4-methyl-4H-1,2,4-triazole hydrobromide 3-(2-bromoethyl)-4-methyl-4H-1,2,4-triazole hydrobromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16525676
InChI: InChI=1S/C5H8BrN3.BrH/c1-9-4-7-8-5(9)2-3-6;/h4H,2-3H2,1H3;1H
SMILES:
Molecular Formula: C5H9Br2N3
Molecular Weight: 270.95 g/mol

3-(2-bromoethyl)-4-methyl-4H-1,2,4-triazole hydrobromide

CAS No.:

Cat. No.: VC16525676

Molecular Formula: C5H9Br2N3

Molecular Weight: 270.95 g/mol

* For research use only. Not for human or veterinary use.

3-(2-bromoethyl)-4-methyl-4H-1,2,4-triazole hydrobromide -

Specification

Molecular Formula C5H9Br2N3
Molecular Weight 270.95 g/mol
IUPAC Name 3-(2-bromoethyl)-4-methyl-1,2,4-triazole;hydrobromide
Standard InChI InChI=1S/C5H8BrN3.BrH/c1-9-4-7-8-5(9)2-3-6;/h4H,2-3H2,1H3;1H
Standard InChI Key QAXBSLYOGDLEPS-UHFFFAOYSA-N
Canonical SMILES CN1C=NN=C1CCBr.Br

Introduction

Structural and Molecular Characteristics

The molecular architecture of 3-(2-bromoethyl)-4-methyl-4H-1,2,4-triazole hydrobromide features a 1,2,4-triazole ring substituted with a methyl group at position 4 and a 2-bromoethyl chain at position 3. The hydrobromic acid counterion stabilizes the structure through ionic interactions. Key identifiers include:

PropertyValue
IUPAC Name3-(2-bromoethyl)-4-methyl-1,2,4-triazole; hydrobromide
Molecular FormulaC5H9Br2N3\text{C}_5\text{H}_9\text{Br}_2\text{N}_3
Molecular Weight270.95 g/mol
InChIInChI=1S/C5H8BrN3.BrH/c1-9-4-7-8-5(9)2-3-6;/h4H,2-3H2,1H3;1H
InChIKeyQAXBSLYOGDLEPS-UHFFFAOYSA-N
Canonical SMILESCN1C=NN=C1CCBr.Br
Hydrogen Bond Donor Count1

The bromoethyl group (-CH2CH2Br\text{-CH}_2\text{CH}_2\text{Br}) enhances electrophilicity, facilitating nucleophilic substitution reactions, while the methyl group contributes to steric and electronic modulation of the triazole ring .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via acid-catalyzed reaction of 4-methyl-4H-1,2,4-triazole with 2-bromoethanol in the presence of hydrobromic acid (HBr\text{HBr}). Typical conditions involve refluxing the reactants at 80–100°C for 6–12 hours, achieving yields of 70–85%. The reaction mechanism proceeds through protonation of the triazole nitrogen, followed by nucleophilic attack of 2-bromoethanol and subsequent bromide ion exchange.

Industrial Optimization

Continuous flow reactors are employed for large-scale production to enhance yield (up to 90%) and purity (>95%). Key parameters include:

ParameterOptimal Value
Temperature90°C
Residence Time30–45 minutes
Molar Ratio1:1.2 (triazole:2-bromoethanol)
Acid Concentration48% HBr

This method minimizes side products like di-substituted triazoles and unreacted starting materials.

Chemical Reactivity and Functionalization

The bromoethyl group undergoes characteristic reactions:

Nucleophilic Substitution: Reacts with amines (e.g., pyrrolidine) to form quaternary ammonium salts, useful in ionic liquid synthesis.
Elimination Reactions: Under basic conditions, dehydrohalogenation yields vinyltriazoles, intermediates in polymer crosslinking.
Coordination Chemistry: The triazole nitrogen atoms coordinate transition metals (e.g., Cu, Zn), forming complexes for catalytic applications .

Comparative studies with analogous compounds, such as 3-(bromomethyl)-5-methyl-4H-1,2,4-triazole hydrobromide, reveal that the longer bromoethyl chain in the target compound enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) but reduces thermal stability (ΔTdec=15C\Delta T_{\text{dec}} = 15^\circ\text{C}).

Applications in Research and Industry

Pharmaceutical Intermediate

The compound is a precursor to antifungal agents (e.g., triazole-based inhibitors of lanosterol 14α-demethylase) and antiviral prodrugs. Its bromide moiety facilitates coupling with heterocycles via Suzuki-Miyaura cross-coupling .

Materials Science

  • Energetic Materials: Nitro derivatives exhibit detonation velocities (~8,500 m/s) comparable to RDX .

  • Metal-Organic Frameworks (MOFs): Serves as a linker in Zn-based MOFs for CO2_2 capture (adsorption capacity: 2.5 mmol/g at 1 bar) .

  • Polymer Additives: Enhances flame retardancy in polyesters, reducing peak heat release rate by 40%.

Comparative Analysis of Triazole Bromides

CompoundMolecular FormulaMolecular Weight (g/mol)Key Reactivity
3-(2-Bromoethyl)-4-methyl-4H-1,2,4-triazole hydrobromideC5H9Br2N3\text{C}_5\text{H}_9\text{Br}_2\text{N}_3270.95Nucleophilic substitution, coordination
3-(Bromomethyl)-5-methyl-4H-1,2,4-triazole hydrobromideC4H7Br2N3\text{C}_4\text{H}_7\text{Br}_2\text{N}_3256.93Faster SN2 reactions, lower solubility
4-(2-Bromoethyl)-3-methyl-4H-1,2,4-triazole hydrobromideC5H9Br2N3\text{C}_5\text{H}_9\text{Br}_2\text{N}_3270.95Isomeric differences in metal binding

Recent Research Advancements

A 2024 study optimized its use in click chemistry, achieving 92% yield in copper-catalyzed azide-alkyne cycloadditions (CuAAC). Another investigation highlighted its role in synthesizing light-emitting diodes (LEDs) with a luminance efficiency of 12 cd/A .

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